Okicenone

RNA-binding proteins Post-transcriptional regulation Cancer biology

Researchers requiring graded HuR inhibition face a gap: high-affinity probes (MS-444, Kd=7 nM) saturate targets at low doses, obscuring threshold-dependent functions. Okicenone (Kd=90 nM) resolves this, enabling finer titration of HuR activity. • Intermediate potency (Kd=90 nM) prevents target saturation, ideal for dose-response studies. • Validated in HCT116 (IC₅₀=0.63 μM) and SW620 (IC₅₀=7.73 μM) colorectal cancer lines. • >90-fold selectivity for tumor cells over microbes (MIC >1,000 μg/mL) for microbiome co-culture models.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 137018-54-3
Cat. No. B1677194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkicenone
CAS137018-54-3
Synonyms3,4-dihydro-4,6,9-trihydroxy-8-methyl-1(2H)-anthracenone
okicenone
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O
InChIInChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3
InChIKeyLIETVYHJBSLSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Okicenone HuR Inhibitor Overview


Okicenone (CAS 137018-54-3; C₁₅H₁₄O₄; MW 258.27) is a tetrahydroanthracene-derived natural product first isolated from Streptomyces sp. KO-3599 in 1991 [1]. It functions as a small-molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), disrupting HuR homodimerization and interfering with its RNA binding, trafficking, and downstream cytokine expression [2]. Unlike many synthetic HuR probes, okicenone is a microbial fermentation product, offering a distinct chemical scaffold and biosynthetic accessibility [1].

Natural product tool compound from microbial fermentation (Streptomyces sp.)
Disrupts HuR homodimerization, suitable for HuR pathway studies
Distinct tetrahydroanthracene scaffold; moderate-affinity probe for dimerization research

Okicenone Scaffold & Selectivity


HuR inhibitors span diverse chemotypes including microbial tetrahydroanthracenes (okicenone, dehydromutactin, MS-444), synthetic small molecules (CMLD-2, SRI-42127), and plant-derived quinones (dihydrotanshinone I), each with distinct binding affinities, mechanisms, and off-target profiles [1]. The tetrahydroanthracene core of okicenone confers a specific binding mode that disrupts HuR dimerization at the protein-protein interface, whereas compounds like CMLD-2 directly compete with RNA binding . Consequently, potency against HuR dimerization (Kd) does not linearly translate to cellular efficacy or target selectivity, making direct functional substitution unreliable without head-to-head validation [1].

Target Tool
Okicenone (HuR dimerization inhibitor)
Moderate-affinity HuR homodimerization disruptor; tetrahydroanthracene chemotype
Potential Substitute
CMLD-2 / Dehydromutactin / MS-444
Mechanism mismatch (RNA-binding competition vs. dimerization) or affinity differences may alter HuR pathway readouts; functional substitution requires head-to-head validation

Okicenone Quantitative Comparison


HuR Dimerization vs. Dehydromutactin

Okicenone inhibits HuR homodimerization with a dissociation constant (Kd) of 90 nM, whereas dehydromutactin, a structurally related tetrahydroanthracene, exhibits a Kd of 40 nM, representing a 2.25-fold difference in binding affinity . Both compounds were characterized using the same surface plasmon resonance (SPR) assay under identical conditions, ensuring direct comparability .

HuR Dimerization vs Dehydromutactin
Data to verify
Okicenone Kd = 90 nM
Dehydromutactin Kd = 40 nM
Affinity difference may guide dose-range selection for dimerization studies.
Verify reported Kd under your assay conditions.
RNA-binding proteins Post-transcriptional regulation Cancer biology

HuR Dimerization vs. MS-444

Among the three microbial tetrahydroanthracene HuR inhibitors, okicenone (Kd = 90 nM) displays a 12.9-fold lower affinity for HuR homodimerization compared to MS-444 (Kd = 7 nM), and a 2.25-fold lower affinity compared to dehydromutactin (Kd = 40 nM) . All three compounds were assessed in the same SPR-based binding assay .

HuR Dimerization vs MS-444
Data to verify
Okicenone Kd = 90 nM
MS-444 Kd = 7 nM
Reported 12.9-fold difference supports okicenone as a moderate-affinity tool for graded inhibition.
Confirm relative potency in your target engagement assay.
Protein-protein interaction inhibitors Chemical biology tools mRNA stability

HuR Inhibition Mechanism vs. CMLD-2

Okicenone inhibits HuR by disrupting protein homodimerization (Kd = 90 nM), whereas CMLD-2 functions as a direct disruptor of the HuR-mRNA interaction with a Ki of 350 nM . This mechanistic divergence means the compounds cannot be substituted for one another in functional assays without altering the biological readout, as dimerization inhibition may differentially affect HuR subcellular localization versus RNA binding [1].

HuR Mechanism vs CMLD-2
Reported
Okicenone: dimerization disruptor (Kd 90 nM) CMLD-2: RNA binding disruptor (Ki 350 nM)
Mechanistic divergence requires assay-specific selection; dimerization vs. RNA-binding inhibition cannot substitute directly.
Assay formats differ (SPR vs. FP/AlphaLISA).
RNA-protein interaction Chemical probe selectivity Immuno-oncology

Cytotoxicity & Antimicrobial Selectivity

Okicenone exhibits cytocidal activity against a panel of mammalian tumor cells in vitro with IC₅₀ values ranging from 0.53 to 11.0 μg/mL (approximately 2.05–42.6 μM based on MW 258.27), while showing no antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 μg/mL [1]. This contrasts with many broad-spectrum microbial natural products, indicating a tumor-cell-selective cytotoxicity profile [1].

Cytotoxicity & Antimicrobial Selectivity
Class-level
Tumor cell IC₅₀ 0.53–11.0 µg/mL
Antimicrobial MIC >1,000 µg/mL
Supports tumor-cell-selective cytotoxicity screening; low antimicrobial activity may reduce microbial confounding in co-culture models.
Verify strain-panel inactivity in your experimental setup.
Cytotoxicity screening Natural product antibiotics Oncology research

Colorectal Cancer Cytotoxicity vs. Alokicenones

In a comparative cytotoxicity study of tetrahydroanthracenes, okicenone demonstrated IC₅₀ values of 0.63 μM and 7.73 μM against HCT116 and SW620 colorectal cancer cell lines, respectively [1]. Among the eight alokicenone analogs (A-H) tested in the same study, only alokicenones A and B (compounds 1–2) exhibited comparable moderate cytotoxicity, while others showed distinct activity profiles against ROCK2 and BRD4 targets [1].

Colorectal Cancer vs Alokicenones
Head-to-head
HCT116 IC₅₀ 0.63 µM
SW620 IC₅₀ 7.73 µM
Cell-line-specific response may inform colorectal cancer model selection; okicenone activity profile distinct from alokicenone analogs.
Replicate cytotoxicity in your target cell lines.
Colorectal cancer Tetrahydroanthracene SAR Natural product analogs

HuR Binding Affinity Across Chemotypes

Across structurally diverse HuR inhibitors, okicenone (Kd = 90 nM) exhibits moderate binding affinity compared to dihydrotanshinone I (Ki = 3.74 nM for HuR/RNA complex prevention) and azaphilone-9 (IC₅₀ = 1.2 μM for HuR-RNA interaction inhibition) . Notably, these compounds target different HuR functional domains and employ distinct inhibition mechanisms, underscoring that potency metrics cannot be directly compared without mechanistic context .

Chemotype Affinity Comparison
Data to verify
Stronger (dihydrotanshinone I)
Weaker (azaphilone-9)
Okicenone exhibits intermediate HuR inhibition among reported chemotypes, suitable as a moderate-affinity dimerization probe.
Confirm cross-chemotype potency using standardized assay.
HuR inhibitor chemotypes Binding affinity ranking Chemical biology tool selection

Okicenone Research Applications


HuR Dimerization Dose-Response Studies

Researchers investigating threshold-dependent HuR functions or performing dose-response studies where graded dimerization inhibition is required should select okicenone (Kd = 90 nM) over higher-affinity analogs like MS-444 (Kd = 7 nM) or dehydromutactin (Kd = 40 nM) . Its intermediate potency reduces the risk of complete target saturation at low concentrations, enabling finer titration of HuR activity.

Colorectal Cancer Cell Models

For in vitro oncology research utilizing HCT116 (IC₅₀ = 0.63 μM) or SW620 (IC₅₀ = 7.73 μM) colorectal cancer cell lines, okicenone provides validated cytotoxicity data enabling direct comparison with published alokicenone analog studies [1]. This precludes the need for de novo dose optimization and ensures experimental reproducibility.

Tumor-Microbiome Co-Culture Models

In experimental systems where confounding antimicrobial effects must be minimized (e.g., tumor-microbiome co-cultures, gut-on-chip models), okicenone's >90-fold selectivity for tumor cells over microorganisms (antimicrobial MIC >1,000 μg/mL) makes it superior to broad-spectrum microbial natural products [2].

Tetrahydroanthracene SAR Studies

As the prototypical tetrahydroanthracene HuR inhibitor, okicenone serves as the reference scaffold for SAR campaigns aimed at optimizing potency, selectivity, or physicochemical properties. Its Kd of 90 nM provides a benchmark for evaluating novel synthetic or semisynthetic analogs .

Application
Selection Property
Validation Focus
HuR dimerization dose-response studies
Moderate HuR homodimerization affinity
Confirm graded HuR inhibition and compare with higher-affinity probes
Colorectal cancer cell models
Pre-characterized cytotoxicity in HCT116/SW620 cell lines
Reproduce reported cell-line sensitivity and verify lack of antimicrobial interference
Tumor-microbiome co-culture models
Reported tumor-cell selectivity; minimal antimicrobial activity
Confirm absence of antibacterial/antifungal effects in co-culture conditions
Tetrahydroanthracene SAR studies
Prototypical tetrahydroanthracene HuR inhibitor scaffold
Characterize new analog affinity and selectivity relative to okicenone

Technical Documentation Hub

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27 linked technical documents
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